Cas no 2034533-26-9 (6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a fluoro group at the 6-position and a piperidin-4-yl moiety linked via a 3-(phenylsulfanyl)propanoyl group. Its design incorporates both lipophilic (phenylsulfanyl) and polar (dione) functionalities, suggesting potential for targeted biological interactions. The fluorine substitution enhances metabolic stability, while the piperidine scaffold may improve solubility and bioavailability. This compound is of interest in medicinal chemistry for its modular structure, which allows for further derivatization. Its precise applications depend on specific pharmacological evaluations, but its balanced physicochemical properties make it a promising candidate for exploratory research in drug discovery.
6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
2034533-26-9 structure
商品名:6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:2034533-26-9
MF:C22H28FN3O3S
メガワット:433.5394
CID:5353608

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

    • 6-fluoro-3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
    • 6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 6-fluoro-3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
    • 6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • インチ: 1S/C22H28FN3O3S/c23-15-6-7-19-18(14-15)21(28)26(22(29)24-19)16-8-11-25(12-9-16)20(27)10-13-30-17-4-2-1-3-5-17/h1-5,15-16,18-19H,6-14H2,(H,24,29)
    • InChIKey: MBIUIIKOWFXOSM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C(N([H])C2([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C2([H])C1=O)F)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 650
  • トポロジー分子極性表面積: 95
  • 疎水性パラメータ計算基準値(XlogP): 2.6

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-2247-10μmol
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6523-2247-1mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
1mg
$54.0 2023-09-08
Life Chemicals
F6523-2247-50mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
50mg
$160.0 2023-09-08
Life Chemicals
F6523-2247-20μmol
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6523-2247-3mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
3mg
$63.0 2023-09-08
Life Chemicals
F6523-2247-15mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
15mg
$89.0 2023-09-08
Life Chemicals
F6523-2247-25mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
25mg
$109.0 2023-09-08
Life Chemicals
F6523-2247-30mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
30mg
$119.0 2023-09-08
Life Chemicals
F6523-2247-10mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
10mg
$79.0 2023-09-08
Life Chemicals
F6523-2247-20mg
6-fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034533-26-9
20mg
$99.0 2023-09-08

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献

Related Articles

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報

Introduction to 6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2034533-26-9)

6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2034533-26-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a fluorine atom, a phenylsulfanyl group, and a piperidine moiety, contribute to its unique chemical properties and potential therapeutic applications.

The significance of this compound lies in its potential as a lead molecule for the development of novel pharmaceutical agents. Quinazoline derivatives have been extensively studied due to their ability to modulate various biological pathways, including kinases and other enzymes involved in cell signaling. The introduction of a fluorine atom at the 6-position of the quinazoline core enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further optimization.

The phenylsulfanyl group at the 3-position of the molecule introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. This group is known to enhance solubility and binding affinity in many drug-like molecules. Furthermore, the 1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl side chain adds complexity to the structure, potentially allowing for multiple points of interaction with biological targets. This complexity can be leveraged to develop molecules with enhanced selectivity and potency.

In recent years, there has been growing interest in quinazoline derivatives as potential therapeutic agents. Several studies have highlighted their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. For instance, some quinazoline derivatives have been shown to inhibit tyrosine kinases, which are overexpressed in many cancer cells. The fluorinated derivative mentioned here may exhibit similar inhibitory activity due to its structural similarity to known kinase inhibitors.

The tetrahydroquinazoline core of this compound provides a rigid scaffold that can be optimized for better pharmacokinetic properties. The presence of two carbonyl groups at the 2 and 4 positions further enhances the molecule's potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets. These interactions are crucial for achieving high binding affinity and specificity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental assays. Molecular docking studies have been particularly useful in understanding how this compound interacts with biological targets such as enzymes and receptors. These studies suggest that 6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione may exhibit potent activity against several disease-causing targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule efficiently. The use of fluorinated intermediates has also been crucial in introducing the fluorine atom at the desired position.

Once synthesized, 6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can be subjected to various biochemical assays to evaluate its biological activity. These assays include enzyme inhibition assays, cell-based assays, and animal models to assess its efficacy and safety profile. The results from these studies will provide valuable insights into its potential as a therapeutic agent.

The development of novel pharmaceutical agents is a complex process that requires collaboration between chemists, biologists, and clinicians. The insights gained from studying compounds like 6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione contribute to our understanding of disease mechanisms and help identify new targets for drug development.

In conclusion,6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3 tetrahydroquinazoline - 2 , 4 - dione (CAS No . 20345 33 -26 -9) is a promising compound with significant potential in pharmaceutical research . Its unique structural features make it an attractive candidate for further development into novel therapeutic agents . As research in this area continues , we can expect more insights into its biological activity and potential applications in medicine . p >

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.